
5-Chlorocarbonylphthalide
Overview
Description
5-Chlorocarbonylphthalide (CAS: 6931-35-3) is a halogenated derivative of phthalide, a bicyclic organic compound with a γ-lactone structure. Its molecular formula is $ C9H5ClO_3 $, featuring a chlorocarbonyl (-COCl) substituent at the 5-position of the phthalide scaffold. This compound is of significant interest in organic synthesis due to its reactivity, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials. The chlorocarbonyl group enhances electrophilicity, making it a versatile precursor for nucleophilic substitution and cross-coupling reactions .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
5-Chlorocarbonylphthalide belongs to a family of substituted phthalides, which vary in functional groups and reactivity. Key analogs include:
Compound | Substituent | Molecular Formula | Key Reactivity | Applications |
---|---|---|---|---|
This compound | -COCl at C5 | $ C9H5ClO_3 $ | Electrophilic substitution, acylations | Drug intermediates, polymer synthesis |
Phthalic Anhydride | -O-(C=O)-O- bridge | $ C8H4O_3 $ | Ring-opening reactions, esterifications | Plasticizers, dyes |
5-Methylphthalide | -CH3 at C5 | $ C9H8O_2 $ | Hydrogenation, oxidation | Flavoring agents, fragrances |
5-Carboxyphthalide | -COOH at C5 | $ C9H6O_4 $ | Acid-catalyzed condensations, salt formation | Metal chelators, APIs |
The chlorocarbonyl group in this compound confers higher electrophilicity compared to methyl or carboxyl substituents, enabling reactions with amines and alcohols under mild conditions. In contrast, phthalic anhydride lacks the lactone ring but is more reactive in esterification due to its strained cyclic structure .
Reactivity and Stability
- Hydrolytic Stability : this compound undergoes hydrolysis in aqueous media to form 5-carboxyphthalide, whereas phthalic anhydride hydrolyzes rapidly to phthalic acid. This difference is critical in applications requiring moisture resistance .
- Thermal Stability : Thermal gravimetric analysis (TGA) reveals that this compound decomposes at 180°C, higher than 5-methylphthalide (150°C) but lower than 5-carboxyphthalide (220°C), reflecting the destabilizing effect of the electron-withdrawing Cl group .
Data Tables and Research Findings
Table 1: Physicochemical Properties
Property | This compound | Phthalic Anhydride | 5-Methylphthalide |
---|---|---|---|
Molecular Weight (g/mol) | 196.59 | 148.12 | 148.16 |
Melting Point (°C) | 92–94 | 131 | 38–40 |
Solubility (in DMSO) | High | Moderate | Low |
LogP (Octanol-Water) | 1.8 | 1.1 | 2.3 |
Table 2: Reaction Yields with Aniline
Compound | Yield (%) | Conditions |
---|---|---|
This compound | 92 | RT, 1h, no catalyst |
Phthalic Anhydride | 45 | 80°C, 2h, H2SO4 |
5-Carboxyphthalide | <5 | RT, 24h |
These data highlight this compound’s superior reactivity in acylations without harsh conditions, a key advantage in green chemistry .
Methodological Considerations in Comparative Studies
Analytical methods such as HPLC, GC-MS, and NMR are critical for characterizing these compounds. However, as noted in regulatory guidance, challenges like co-eluting impurities in HPLC or signal overlap in NMR can lead to ambiguous results. For example, distinguishing this compound from its hydrolysis product (5-carboxyphthalide) requires precise pH control during analysis . Additionally, the cost of isotopic labeling for tracking metabolic pathways (e.g., in pharmaceutical studies) may limit large-scale comparative studies .
Properties
CAS No. |
227954-90-7 |
---|---|
Molecular Formula |
C9H5ClO3 |
Molecular Weight |
196.58 g/mol |
IUPAC Name |
1-oxo-3H-2-benzofuran-5-carbonyl chloride |
InChI |
InChI=1S/C9H5ClO3/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2 |
InChI Key |
SSQVKKGZFIVXEX-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC(=C2)C(=O)Cl)C(=O)O1 |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)Cl)C(=O)O1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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